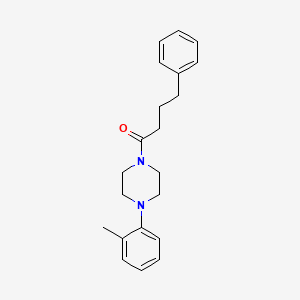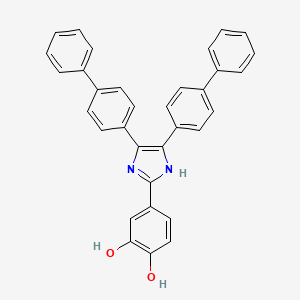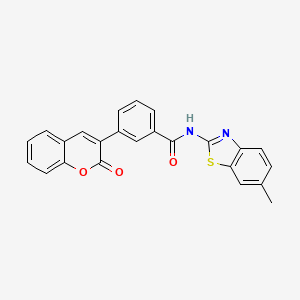![molecular formula C23H23N3O4S B4887164 1-(diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4887164.png)
1-(diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step reactions, typically starting from basic piperazine units and incorporating various functional groups through reactions such as alkylation, sulfonylation, and condensation. For instance, derivatives have been synthesized by reacting piperazine compounds with sulfonyl chlorides or nitrobenzene derivatives under specific conditions, resulting in compounds with unique structural features and potential biological activities (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can adopt various conformations. X-ray crystallography studies have revealed that such compounds often exhibit chair or boat conformations for the piperazine ring, with functional groups attached to the nitrogen atoms or the carbon atoms in the ring. These structures are stabilized by intramolecular and intermolecular hydrogen bonds, π-π interactions, and other non-covalent interactions, contributing to their stability and reactivity (Kumar et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, including substitutions, additions, and redox reactions, depending on the functional groups present in the molecule. For example, the nitro group in "1-(diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine" can undergo reduction to an amine, increasing the molecule's reactivity towards nucleophilic substitutions. Furthermore, the presence of the sulfonyl group allows for sulfonation reactions, enhancing the compound's solubility and reactivity (Prasad et al., 2008).
Physical Properties Analysis
The physical properties of piperazine derivatives, including melting points, boiling points, and solubility, are significantly influenced by the nature and position of substituents on the piperazine ring. The introduction of sulfonyl and nitro groups tends to increase the compound's polarity, affecting its solubility in various solvents. Crystallography studies provide insights into the compound's solid-state structure, which is crucial for understanding its physicochemical behavior and interaction with biological targets (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties of "1-(diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine" are characterized by its reactivity towards nucleophiles, electrophiles, and radicals. The functional groups present in the molecule, such as the sulfonyl and nitro groups, play a critical role in determining its reactivity pattern. These groups can undergo various chemical transformations, leading to a wide range of reaction products with potential biological or pharmaceutical applications (Ivachtchenko et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-benzhydryl-4-(3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-26(28)21-12-7-13-22(18-21)31(29,30)25-16-14-24(15-17-25)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVWETSRHQUCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-4-(3-nitrobenzenesulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4887095.png)
![4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B4887100.png)

![7-bromo-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4887114.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-fluorobenzyl)piperazine](/img/structure/B4887149.png)
![1-(4-ethylphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4887152.png)

![2-methoxy-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4887163.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4887166.png)
![methyl 3-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4887174.png)
![2-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4887188.png)
![2,2,2-trichloro-N-{[(2-nitrophenyl)amino]carbonyl}acetamide](/img/structure/B4887189.png)